molecular formula C8H10ClNO2 B7821686 D-Phenylglycine hydrochloride

D-Phenylglycine hydrochloride

Cat. No.: B7821686
M. Wt: 187.62 g/mol
InChI Key: IAZPUJDTYUZJMI-OGFXRTJISA-N
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Description

D-Phenylglycine hydrochloride (CAS: 875-74-1) is a chiral amino acid derivative widely utilized as a critical intermediate in synthesizing semisynthetic antibiotics, including penicillins and cephalosporins . Its molecular structure features a phenyl group attached to the alpha-carbon of glycine, with a hydrochloride salt enhancing solubility and stability. The compound is synthesized via reactions involving thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), yielding high-purity products suitable for pharmaceutical applications . Industrial processes, such as methanol-mediated esterification and vacuum distillation, optimize yields (~95%) and minimize impurities . This compound’s stereochemical specificity (D-configuration) is crucial for its biological activity, as it ensures proper molecular recognition in drug-target interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Phenylglycine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of D-(-)-phenylglycine hydrochloride . Another method includes the use of a multi-enzyme cascade pathway, which efficiently produces D-p-hydroxyphenylglycine from L-tyrosine . This enzymatic approach involves a four-enzyme cascade that provides a high yield and enantiomeric excess of the desired product .

Industrial Production Methods: Industrial production of this compound often employs whole-cell bioconversion processes. For instance, a recombinant Escherichia coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. has been developed for efficient and cost-effective production . This method utilizes a cheap medium formulation and optimized conditions to achieve high productivity and yield .

Chemical Reactions Analysis

Types of Reactions: D-Phenylglycine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to phenylglyoxylate.

    Reduction: Formation of phenylglycine from phenylglyoxylate.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Catalysts such as oxidases or chemical oxidizing agents.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Phenylglyoxylate.

    Reduction: Phenylglycine.

    Substitution: Various substituted phenylglycine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

Antibiotic Production
D-Phenylglycine hydrochloride is integral in the synthesis of semi-synthetic antibiotics. It is a precursor for the production of half-synthetic penicillins, such as ampicillin, and cephalosporins like cefalhexin. These antibiotics are critical in treating bacterial infections due to their broad-spectrum activity . The chlorination of this compound leads to the formation of D-(-)-phenylglycine chloride hydrochloride, which is utilized in the preparation of various bactericides .

Enantiomerically Pure Synthons
D-Phenylglycine aminotransferase (D-PhgAT), an enzyme that utilizes D-phenylglycine as a substrate, is employed to produce enantiomerically pure compounds essential for pharmaceutical applications. This enzyme facilitates the synthesis of compounds like D-(-)-α-phenylglycine, which are vital in creating high-demand antibiotics .

Drug Delivery Systems

Enhanced Absorption of L-Dopa
Recent studies have shown that D-phenylglycine can significantly improve the oral bioavailability of L-Dopa, a common treatment for Parkinson's disease. By chemically attaching D-phenylglycine to L-Dopa to form a dipeptide prodrug (D-phenylglycine-L-Dopa), researchers demonstrated enhanced transport through the intestinal peptide transporter PepT1. This modification resulted in a 31.7-fold increase in oral bioavailability compared to L-Dopa alone, making it a promising candidate for improving therapeutic outcomes in Parkinson's disease management .

Biotechnological Applications

Stability and Performance Enhancement
In biotechnological contexts, enhancing the stability and performance of enzymes such as D-PhgAT is crucial for industrial applications. Research has indicated that fusing halophilic peptides to D-PhgAT can improve its thermostability and performance in various organic solvents. This advancement allows for more efficient production processes in pharmaceutical manufacturing .

Comparison with Similar Compounds

Structural Derivatives: Substituent Modifications

D-4-Chlorophenylglycine Hydrochloride

  • Molecular Formula: C₈H₉Cl₂NO₂
  • Molecular Weight : 222.07 g/mol
  • Substituent : Chlorine at the para position of the phenyl ring.
  • Applications : Used in semisynthetic penicillins and cephalosporins. The electron-withdrawing Cl group enhances electrophilic reactivity, facilitating acylation reactions .
  • Notable Properties: Higher melting point and crystallinity compared to unsubstituted D-phenylglycine hydrochloride due to increased molecular symmetry .

D-p-Hydroxyphenylglycyl Chloride Hydrochloride

  • Molecular Formula: C₈H₉Cl₂NO₂
  • Molecular Weight : 222.07 g/mol
  • Substituent : Hydroxyl group at the para position.
  • Applications : Key intermediate in amoxicillin and cefatrizine synthesis. The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents .
  • Notable Properties: Reduced stability under acidic conditions compared to this compound due to the reactive -OH group .

Ester Derivatives

D-Phenylglycine Methyl Ester Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Modification : Methyl esterification of the carboxyl group.
  • Applications : Intermediate in peptide coupling and antibiotic synthesis. The methyl ester enhances lipophilicity, improving membrane permeability in drug formulations .
  • Notable Properties: Melting point 189–191°C; optical rotation [α]D = -118° (c=1 in H₂O) .

D-Phenylglycine Ethyl Ester Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol
  • Modification : Ethyl esterification.
  • Applications : Similar to the methyl ester but preferred in reactions requiring slower hydrolysis rates.
  • Notable Properties: Lower solubility in water compared to the methyl ester due to the longer alkyl chain .

Stereoisomers: D vs. L Forms

  • This compound : Exhibits stronger molecular recognition by chiral macrocyclic phosphoramidates due to optimal spatial arrangement. Critical for synthesizing enantiomerically pure antibiotics .
  • L-Phenylglycine Hydrochloride : Less utilized in pharmaceuticals due to weaker binding affinity (e.g., 30% lower recognition efficiency in host-guest studies) .

Salt Forms

D-Phenylglycinium Bromide

  • Molecular Formula: C₈H₁₀BrNO₂
  • Molecular Weight : 232.08 g/mol
  • Applications : Used in crystallography studies; similar pharmacological applications as the hydrochloride salt.
  • Notable Properties: Forms extensive hydrogen-bonded networks (N–H···Br interactions), enhancing crystal stability .

D-Phenylglycine Chloride Hydrochloride

  • Molecular Formula: C₈H₉Cl₂NO
  • Molecular Weight : 206.07 g/mol
  • Applications : Direct acylating agent in antibiotic synthesis.
  • Notable Properties: Higher reactivity than the parent compound due to the presence of two chloride groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Applications Notable Properties References
This compound C₈H₁₀ClNO₂ 187.63 -H Antibiotic intermediates [α]D = -118°, mp 189–191°C
D-4-Chlorophenylglycine Hydrochloride C₈H₉Cl₂NO₂ 222.07 -Cl (para) Semisynthetic penicillins Enhanced crystallinity
D-p-Hydroxyphenylglycyl Chloride HCl C₈H₉Cl₂NO₂ 222.07 -OH (para) Amoxicillin synthesis Soluble in polar solvents
D-Phenylglycine Methyl Ester HCl C₉H₁₂ClNO₂ 201.65 Methyl ester Peptide coupling High lipophilicity
D-Phenylglycinium Bromide C₈H₁₀BrNO₂ 232.08 Bromide salt Crystallography studies Stable hydrogen-bonded networks

Properties

IUPAC Name

[(R)-carboxy(phenyl)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZPUJDTYUZJMI-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25705-52-6
Record name Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25705-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

D-Phenylglycine hydrochloride
D-Phenylglycine hydrochloride
D-Phenylglycine hydrochloride
D-Phenylglycine hydrochloride
D-Phenylglycine hydrochloride
D-Phenylglycine hydrochloride

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